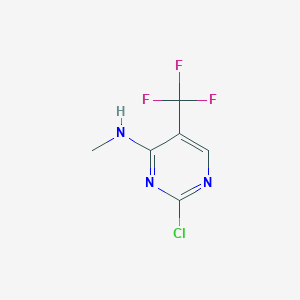

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZWBBJKHCGBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610581 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515824-43-8 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the chloro, methylamino, and trifluoromethyl groups, suggest potential applications as a versatile building block for the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the available physicochemical properties, a proposed synthetic route, and the potential biological significance of this compound.

Physicochemical Properties

A comprehensive search of available scientific literature and chemical databases has yielded limited experimentally determined physicochemical data for this compound. The following tables summarize the available information. It is important to note that where experimental data is unavailable, predicted values for the closely related compound 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine (lacking the N-methyl group) are provided for reference, as these can offer initial estimations for researchers.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 515824-43-8 | Sigma-Aldrich |

| Molecular Formula | C₆H₅ClF₃N₃ | Jiehua Medicine[1], Sigma-Aldrich |

| Molecular Weight | 211.57 g/mol | Jiehua Medicine[1], Toronto Research Chemicals[2] |

| Canonical SMILES | CNC1=C(C=NC(Cl)=N1)C(F)(F)F | Jiehua Medicine[1] |

| InChI Key | DBZWBBJKHCGBCI-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 95% - 98% | Jiehua Medicine[1], Sigma-Aldrich |

Table 2: Experimental and Predicted Physicochemical Data

| Property | Experimental Value (for the target compound) | Predicted Value (for 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine) | Source (Predicted) |

| Melting Point | Data not available | 48-52 °C (for 2-Chloro-5-(trifluoromethyl)pyrimidine) | Sigma-Aldrich[3] |

| Boiling Point | Data not available | 312.8 ± 37.0 °C | LookChem[4] |

| Water Solubility | Data not available | Data not available | |

| pKa | Data not available | 0.06 ± 0.10 | LookChem[4] |

| logP | Data not available | 1.661 | LookChem[4] |

Storage and Safety:

The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures under -20°C. Safety information indicates that the compound is a warning-level hazard, with the hazard statement H302 (Harmful if swallowed).

Experimental Protocols: A Proposed Synthetic Route

One potential route could start with the commercially available 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Selective nucleophilic substitution of one of the chlorine atoms with methylamine would yield the desired product. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 2-position makes this selective substitution feasible.

Proposed Two-Step Synthesis:

-

Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: This intermediate can be synthesized from 5-(trifluoromethyl)uracil by chlorination using a reagent such as phosphorus oxychloride (POCl₃).

-

Amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: The intermediate is then reacted with methylamine. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be performed at room temperature or with gentle heating to control the regioselectivity of the substitution.

Below is a conceptual workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the reviewed literature detailing the biological activity or the signaling pathways directly associated with this compound. However, the broader class of trifluoromethyl-substituted pyrimidine derivatives has been extensively studied and is known to exhibit a wide range of biological activities. These compounds are recognized as important pharmacophores in the development of kinase inhibitors and other therapeutic agents.

One study on a related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, identified it as a potent inhibitor of the transcription factors NF-kappa B (NF-κB) and AP-1[5]. These transcription factors are crucial regulators of gene expression involved in inflammatory responses, immune function, and cell proliferation. Inhibition of these pathways can be a valuable therapeutic strategy for a variety of diseases, including inflammatory disorders and cancer.

Given the structural similarities, it is plausible that this compound could also interact with protein kinases or other biological targets involved in these or related signaling pathways. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.

Caption: Potential biological targets and pathways for trifluoromethyl pyrimidine derivatives.

Conclusion

This compound represents a chemical entity with significant potential for the development of novel therapeutic agents. While there is a notable lack of experimentally determined physicochemical data and specific biological studies for this compound, its structural features and the known activities of related compounds suggest that it is a promising candidate for further investigation. The proposed synthetic route provides a practical starting point for its preparation, and the potential for this compound to modulate key signaling pathways, such as those involving protein kinases and transcription factors like NF-κB and AP-1, highlights its importance for future research in drug discovery and development. Further experimental validation of its properties and biological activities is crucial to fully unlock its therapeutic potential.

References

- 1. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]

- 2. usbio.net [usbio.net]

- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl-pyrimidine scaffold is a privileged structure in numerous biologically active compounds, and this guide details a robust synthetic pathway, experimental protocols, and relevant data for its preparation.

Introduction

Trifluoromethyl-substituted heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the trifluoromethyl group. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The pyrimidine core is also a well-established pharmacophore present in a wide array of therapeutic agents, including anticancer and antiviral drugs. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a common and efficient two-step synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, from uracil. The second step is a regioselective nucleophilic aromatic substitution on this intermediate with methylamine.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

This step is subdivided into the trifluoromethylation of uracil followed by chlorination.

1a. Synthesis of 5-(trifluoromethyl)uracil

This procedure is adapted from a patented method.[1]

-

Materials: Uracil, sodium trifluoromethanesulfinate (CF3SO2Na), ferrous sulfate heptahydrate (FeSO4·7H2O), tert-butyl hydroperoxide (70% aqueous solution), water.

-

Procedure:

-

To a suitable reaction vessel, add uracil (1.0 eq.), sodium trifluoromethanesulfinate (2.9 eq.), and ferrous sulfate heptahydrate (catalytic amount).

-

Add water to form a suspension.

-

Heat the mixture to 40 °C.

-

Slowly add tert-butyl hydroperoxide (5.0 eq.) while maintaining the internal temperature between 55-75 °C.

-

After the addition is complete, stir the mixture at 50-60 °C for 0.5-1.0 hour.

-

Monitor the reaction progress by HPLC until the uracil is consumed.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)uracil.

-

1b. Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

This procedure is also adapted from the same patent.[1]

-

Materials: 5-(trifluoromethyl)uracil, phosphoryl chloride (POCl3), diisopropylethylamine (DIPEA).

-

Procedure:

-

To a reaction vessel, add 5-(trifluoromethyl)uracil (1.0 eq.) and phosphoryl chloride (excess).

-

Add diisopropylethylamine (1.7 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 110-120 °C.

-

Monitor the reaction by HPLC until the starting material is consumed (typically 7-8 hours).

-

Cool the reaction to room temperature and add n-butyl acetate.

-

Distill off the excess POCl3 under reduced pressure.

-

The remaining solution containing the product can be used directly in the next step or subjected to further purification.

-

Step 2: Synthesis of this compound

This protocol is based on analogous reactions of 2,4-dichloropyrimidines with amines.

-

Materials: 2,4-dichloro-5-(trifluoromethyl)pyrimidine, methylamine solution (e.g., in THF or water), a suitable solvent (e.g., DMSO, ethanol, or acetonitrile), and a base (e.g., triethylamine or potassium carbonate, if necessary).

-

Procedure:

-

Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (1.0-1.2 eq.).

-

If an acid scavenger is needed, add the base (1.0-1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Starting Material(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(Trifluoromethyl)uracil | Uracil, CF3SO2Na | C5H3F3N2O2 | 180.08 |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 5-(Trifluoromethyl)uracil, POCl3 | C5HCl2F3N2 | 216.98 |

| This compound | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, Methylamine | C6H5ClF3N3 | 211.57 |

Table 2: Physicochemical and Yield Data

| Compound Name | Physical State | Melting Point (°C) | Yield (%) | Purity (%) |

| 5-(Trifluoromethyl)uracil | White solid | 244-246 | ~55-90[1] | >95 |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Liquid | N/A | >95 (in situ)[1] | >97[2] |

| This compound | Solid | Not available | Not specified | >95[3] |

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described two-step pathway, starting from uracil, is an efficient and well-documented route to this valuable synthetic intermediate. The provided experimental protocols, data tables, and workflow diagrams are intended to support researchers in the successful preparation and purification of this compound for applications in drug discovery and development. Further optimization of the final amination step may be possible to improve yields and purity, and detailed characterization of the final product is recommended for any subsequent use.

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring system is inherently recognized by biological systems, making it a privileged structure in drug design. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the research and development of novel pyrimidine-based therapeutics.

Quantitative Data Summary

The following tables summarize the biological activities of various pyrimidine derivatives, presenting quantitative data such as IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), and EC50 (half-maximal effective concentration) values to facilitate comparative analysis.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | - | - |

| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | - | - |

| Thiazolo[4,5-d]pyrimidine derivative 3b | HaCaT (Keratinocytes) | 33.5 | - | - |

| Thiazolo[4,5-d]pyrimidine derivative 3b | MCF-7/WT (Breast Cancer) | >100 | - | - |

| Thiazolo[4,5-d]pyrimidine derivative 3b | DU145 (Prostate Cancer) | 68.7 | - | - |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | HepG2 (Liver Cancer) | 29 | Sunitinib | 11.5 |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | HCT-116 (Colon Cancer) | 35 | Sunitinib | 9.7 |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | MCF-7 (Breast Cancer) | 41 | Sunitinib | 15.2 |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | PC-3 (Prostate Cancer) | 59 | Sunitinib | 13.1 |

| N-trisubstituted pyrimidine 38j | U937 (Leukemia) | 0.012 | - | - |

| Pyrazolopyrimidine 6s | RFX 393 (Renal Carcinoma) | 11.70 | Staurosporine | - |

| Pyrazolopyrimidine 6t | RFX 393 (Renal Carcinoma) | 19.92 | Staurosporine | - |

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 79 | Erlotinib | 55 |

| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 40 | Staurosporine | 38 |

| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | 204 | Sorafenib | 185 |

| Pyrrolo[2,3-d]pyrimidine 5k | CDK2 | 115 | Staurosporine | 98 |

| N-trisubstituted pyrimidine 38j | AURKA | 7.1 | - | - |

| N-trisubstituted pyrimidine 38j | AURKB | 25.7 | - | - |

| Pyrazolopyrimidine 6t | CDK2 | 90 | Ribociclib | 70 |

| Pyrazolopyrimidine 6s | TRKA | 450 | Larotrectinib | 70 |

| Imidazole–pyrimidine–sulfonamide 88 | HER2 | 81 ± 40 (ng/mL) | - | - |

| Imidazole–pyrimidine–sulfonamide 88 | EGFR-L858R | 59 ± 30 (ng/mL) | - | - |

| Imidazole–pyrimidine–sulfonamide 88 | EGFR-T790M | 49 ± 20 (ng/mL) | - | - |

| Imidazole–pyrimidine–sulfonamide 89 | HER2 | 208 ± 110 (ng/mL) | - | - |

| Imidazole–pyrimidine–sulfonamide 89 | EGFR-L858R | 112 ± 60 (ng/mL) | - | - |

| Imidazole–pyrimidine–sulfonamide 89 | EGFR-T790M | 152 ± 70 (ng/mL) | - | - |

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µM/ml or µmol/L) | Reference Drug | MIC (µM/ml or µmol/L) |

| Pyrimidine derivative 12 | S. aureus | 0.87 | Cefadroxil | - |

| Pyrimidine derivative 5 | B. subtilis | 0.96 | Cefadroxil | - |

| Pyrimidine derivative 10 | P. aeruginosa | 0.77 | Cefadroxil | - |

| Pyrimidine derivative 12 | C. albicans | 1.73 | Fluconazole | - |

| Pyrimidine derivative 11 | A. niger | 1.68 | Fluconazole | - |

| Pyrido[2,3-d]pyrimidine 9d | S. aureus | 4 | Cefotaxime | 4 |

| Pyrido[2,3-d]pyrimidine 9d | B. subtilis | 6 | Cefotaxime | 4 |

| Pyrido[2,3-d]pyrimidine 9d | C. albicans | 6 | Fluconazole | 8 |

| Pyrido[2,3-d]pyrimidine 9d | G. lucidum | 8 | Fluconazole | 10 |

| Pyrido[2,3-d]pyrimidine 9d | A. flavus | 10 | Fluconazole | 10 |

Table 4: Antiviral Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Virus | EC50 (nM) | Reference Drug | EC50 (nM) |

| Pyrimidine derivative 48 | HIV-1-IIIB (WT) | 3.43 | Etravirine | 3.5 |

| Pyrimidine derivative 48 | HIV-1 (K103N/Y181C) | 11.8 | - | - |

| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | >100 | Remdesivir | 0.02 |

| Pyrimido[4,5-d]pyrimidine 7g | HCoV-229E | >100 | Remdesivir | 0.02 |

Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Assay | IC50 (µM) | Reference Drug | IC50 (µM) |

| Pyrimidine derivative L1 | COX-2 Inhibition | 74.6 ± 3.03 | Piroxicam | 80.1 ± 1.54 |

| Pyrimidine derivative L1 | COX-2 Inhibition | 74.6 ± 3.03 | Meloxicam | 76.4 ± 7.91 |

| Pyrimidine derivative L2 | COX-2 Inhibition | 76.8 ± 1.20 | Piroxicam | 80.1 ± 1.54 |

| Pyrimidine derivative L2 | COX-2 Inhibition | 76.8 ± 1.20 | Meloxicam | 76.4 ± 7.91 |

| Pyrimidine derivative 7 | COX-1 Inhibition | >100 | Indomethacin | 0.21 |

| Pyrimidine derivative 8 | COX-1 Inhibition | 95.0 | Indomethacin | 0.21 |

| Pyrimidine derivative 9 | COX-1 Inhibition | >100 | Indomethacin | 0.21 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrimidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well tissue culture plates

-

Test pyrimidine derivatives

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[3]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[3]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 50 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Incubate the plate at 37°C for 10 minutes to ensure complete solubilization.[3] Measure the absorbance at 540 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][7][8]

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Bacterial and/or fungal strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Test pyrimidine derivatives

-

Positive control (standard antibiotic, e.g., Neomycin)[6]

-

Negative control (solvent used to dissolve the compounds, e.g., DMSO)[6]

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in a suitable broth.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.[6]

-

Well Creation: Use a sterile cork borer to punch wells of uniform diameter into the agar plate.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test pyrimidine derivative solution, positive control, and negative control into separate wells.[8]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Data Analysis: The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater antimicrobial potency.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

-

Test pyrimidine derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

-

96- or 384-well plates

-

Plate reader (luminometer)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate solvent (e.g., DMSO). Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase buffer.

-

Assay Setup: In a multi-well plate, add the kinase, substrate, and the test inhibitor.[9]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or the stop reagent from the assay kit).[9]

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically converts the product of the kinase reaction (ADP) into a detectable signal (e.g., luminescence).

-

Signal Measurement: Measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)[10]

-

Cofactors (e.g., hematin, L-epinephrine)[10]

-

Test pyrimidine derivatives

-

Detection method (e.g., ELISA for prostaglandin E2 quantification or a fluorometric assay kit)[11]

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a multi-well plate, mix the COX enzyme (either COX-1 or COX-2) with the test pyrimidine derivative in the reaction buffer containing cofactors. Incubate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[10]

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 2 minutes).[12]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., stannous chloride solution).[12]

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method like ELISA or a fluorometric assay.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways involved in cell growth, survival, and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways targeted by these compounds.

Experimental Workflow for Drug Screening

Caption: A generalized workflow for the screening and development of new drug candidates.

EGFR Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[13][14][15] Overactivation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Intrinsic Apoptosis Pathway

Certain pyrimidine derivatives can induce apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is initiated by cellular stress and is regulated by the BCL-2 family of proteins.

Caption: Induction of the intrinsic apoptosis pathway by pyrimidine derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation.[16][17][18][19][20] Pyrimidine derivatives with anti-inflammatory properties often act by inhibiting this pathway.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemistnotes.com [chemistnotes.com]

- 7. m.youtube.com [m.youtube.com]

- 8. webcentral.uc.edu [webcentral.uc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

Spectroscopic Data for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: A Technical Overview

For Immediate Release

A comprehensive spectroscopic analysis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery, is currently unavailable in public scientific databases and literature. While this technical guide aims to provide in-depth spectroscopic data (NMR, IR, MS) and experimental protocols, a thorough search has revealed a lack of published experimental data for this specific compound.

This document will, therefore, outline the general experimental protocols and data interpretation principles applicable to the characterization of this and similar molecules. It will also present a logical workflow for such a spectroscopic analysis.

Predicted Spectroscopic Data

In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while not a substitute for experimental verification, can aid in the identification and characterization of the compound.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Pyrimidine-H: ~8.0-8.5N-CH₃: ~3.0-3.5 |

| ¹³C NMR | Chemical Shift (ppm) | C=N: ~150-165C-Cl: ~155-160C-CF₃: ~115-125 (q)CF₃: ~120-130 (q)N-CH₃: ~25-35 |

| ¹⁹F NMR | Chemical Shift (ppm) | -CF₃: ~ -60 to -70 |

| Mass Spec. | Molecular Ion (m/z) | [M]+: ~211.02[M+H]+: ~212.03 |

| IR | Wavenumber (cm⁻¹) | C-H (stretch): ~2900-3100C=N (stretch): ~1550-1650C-F (stretch): ~1100-1300C-Cl (stretch): ~700-800 |

Note: These are estimated values and actual experimental data may vary.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the fluorine environment of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if required by the instrument.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire the fluorine spectrum. A specific probe or tuning of a multinuclear probe to the ¹⁹F frequency is required. The chemical shift range for fluorine is much larger than for protons, so a wide spectral width is needed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation (for LC-MS with ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

Data Acquisition (LC-MS with ESI):

-

The sample solution is introduced into the ESI source via an HPLC system.

-

The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-500).

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially other adducts or a deprotonated molecule [M-H]⁻.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

Conclusion

While specific experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its characterization. The presented workflow and predicted data serve as a valuable resource for researchers and scientists in the field of drug development who may synthesize or work with this compound in the future. The acquisition and publication of this data would be a valuable contribution to the chemical science community.

An In-depth Technical Guide to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound belonging to the pyrimidine class of molecules. The presence of a trifluoromethyl group, a chlorine atom, and a methylamine substituent on the pyrimidine core makes it a versatile intermediate in medicinal chemistry and drug discovery. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical identity, synthesis, and potential applications of this compound.

Chemical Identity and Properties

This section details the nomenclature and key physicochemical properties of this compound.

IUPAC Name and Synonyms

The systematic and common names for this compound are provided below.

| Identifier | Name |

| IUPAC Name | 2-chloro-N-methyl-5-(trifluoromethyl)-4-pyrimidinamine |

| Synonym 1 | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-amine |

| Synonym 2 | (2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-methyl-amine |

| Synonym 3 | 4-(Methylamino)-2-chloro-5-(trifluoromethyl)pyrimidine |

Chemical Structure and Properties

A summary of the key chemical and physical properties is presented in the following table.

| Property | Value |

| CAS Number | 515824-43-8[4] |

| Molecular Formula | C₆H₅ClF₃N₃ |

| Molecular Weight | 211.57 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Conditions | 2-8 °C, protected from light |

Synthesis and Experimental Protocols

General Synthetic Approach

The synthesis likely involves a multi-step process starting from a suitable pyrimidine precursor. A common strategy for introducing substituents onto the pyrimidine ring is through nucleophilic substitution reactions.

dot

Caption: Plausible synthetic workflow for the target compound.

Postulated Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

This intermediate can be synthesized from 5-(trifluoromethyl)uracil. A detailed method for a similar transformation is described in US Patent US20140135497A1, which involves the chlorination of a uracil derivative using phosphoryl chloride (POCl₃).[5]

-

Reactants: 5-(trifluoromethyl)uracil, phosphoryl chloride (POCl₃), and a tertiary amine base (e.g., N,N-diisopropylethylamine).

-

Procedure: A mixture of 5-(trifluoromethyl)uracil and phosphoryl chloride is heated, potentially with a catalytic amount of a tertiary amine. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product is then extracted with an organic solvent, dried, and purified.

Step 2: Synthesis of this compound

The target compound is likely synthesized via a selective nucleophilic substitution of one of the chlorine atoms in 2,4-dichloro-5-(trifluoromethyl)pyrimidine with methylamine. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.

-

Reactants: 2,4-dichloro-5-(trifluoromethyl)pyrimidine, methylamine (as a solution in a suitable solvent like THF or as a gas), and a non-nucleophilic base (e.g., triethylamine or potassium carbonate).

-

Procedure: To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in an inert solvent (e.g., tetrahydrofuran, acetonitrile, or dimethylformamide), a solution of methylamine is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). A base may be added to neutralize the HCl generated during the reaction. The reaction is monitored by TLC or HPLC. After completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization. A similar procedure for the reaction of a dichloropyrimidine with an amine is detailed for a related compound.[6]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors. The pyrimidine core is a common scaffold in many kinase inhibitors, and the substituents on this compound offer points for further chemical modification.

Role as a Key Intermediate

The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This makes the compound a key intermediate in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, trifluoromethyl-substituted pyrimidine derivatives have been investigated as potential antitumor agents.[3]

Kinase Inhibitor Scaffolds

The 2-aminopyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been explored as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in cancer therapy.[7] The core structure of this compound provides a foundation for the design of such inhibitors.

dot

Caption: Role as a scaffold in kinase inhibitor design.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug development. Its unique combination of a reactive chlorine atom, a trifluoromethyl group, and a methylamino-substituted pyrimidine ring makes it an important intermediate for the synthesis of novel bioactive compounds. While specific experimental data for this compound is limited in publicly accessible literature, its synthesis and potential applications can be reasonably extrapolated from the extensive research on related pyrimidine derivatives. Further investigation into the biological activities of derivatives of this compound could lead to the discovery of novel therapeutic agents.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 6. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethyl Pyrimidine Compounds: A Technical Guide to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl pyrimidine derivatives represent a highly promising class of heterocyclic compounds in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold is a strategic approach to enhance pharmacological properties. This modification can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] These enhanced characteristics make trifluoromethyl pyrimidines attractive scaffolds for developing novel therapeutics against a range of diseases, most notably cancer, as well as viral and fungal infections. This technical guide provides an in-depth overview of the key therapeutic targets of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Therapeutic Targets: Protein Kinases in Oncology

A primary focus of trifluoromethyl pyrimidine development has been the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[3] Its overexpression or mutation is a key driver in several cancers, including non-small cell lung cancer.[2][3] Several 5-trifluoromethylpyrimidine derivatives have been developed as potent EGFR inhibitors.[3]

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by trifluoromethyl pyrimidine compounds.

The inhibitory activities of representative trifluoromethyl pyrimidine compounds against EGFR and associated cancer cell lines are summarized below.

| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 9u | EGFR Kinase | 0.091 | A549 (Lung) | 0.35 | [3] |

| MCF-7 (Breast) | 3.24 | [3] | |||

| PC-3 (Prostate) | 5.12 | [3] |

Proline-rich Tyrosine Kinase 2 (PYK2)

PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration, invasion, and proliferation.[2] It is considered a therapeutic target for diseases such as cancer and osteoporosis.[2][4] Trifluoromethylpyrimidine-based inhibitors have been specifically designed to target PYK2.[5][6]

| Compound ID | Target | IC₅₀ (nM) | Selectivity | Reference |

| PF-431396 | PYK2 | 11 | Dual PYK2/FAK inhibitor (FAK IC₅₀ = 2 nM) | [7] |

| BT-Amide | PYK2 | 44.69 | Not specified | [8] |

| Pyk2-IN-2 | PYK2 | Not specified for PYK2 | FAK IC₅₀ = 608 nM | [8] |

Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) mutations are common in AML and are associated with poor prognosis. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. The simultaneous targeting of both FLT3 and CHK1 has emerged as a promising strategy to overcome drug resistance in AML.[9] A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1.[9]

The diagram below outlines the rationale for dual FLT3/CHK1 inhibition in AML therapy.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| Compound 30 | FLT3-WT | ≤ 25 | MV4-11 (AML) | Not Specified | [9] |

| FLT3-D835Y | ≤ 25 | [9] | |||

| CHK1 | ≤ 25 | [9] | |||

| Compound 18 | Not specified | Not specified | Not specified | hERG IC₅₀ = 58.4 µM | [10] |

Antiviral and Antifungal Applications

Beyond oncology, trifluoromethyl pyrimidine derivatives have demonstrated significant potential as antimicrobial agents.

Antiviral Activity

Certain derivatives have shown promising activity against plant viruses like the Tobacco Mosaic Virus (TMV).[2] This activity is typically evaluated by measuring the compound's ability to protect host plants from infection and to cure existing infections.

| Compound ID | Activity Type | EC₅₀ (µg/mL) | Control (Ningnanmycin) EC₅₀ (µg/mL) | Reference |

| 5j | Curative | 126.4 | 362.7 | [2] |

| 5m | Protective | 103.4 | 255.1 | [2] |

Antifungal Activity

Trifluoromethyl pyrimidines have also been evaluated for their ability to inhibit the growth of various pathogenic fungi.

| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Control (Pyrimethanil) EC₅₀ (µg/mL) | Reference |

| 5o | Phomopsis sp. | 10.5 | 32.1 | [11][12] |

| 5f | Phomopsis sp. | 15.1 | 32.1 | [11][12] |

| 5p | Phomopsis sp. | 19.6 | 32.1 | [11][12] |

| 5u | Rhizoctonia solani | 26.0 | Equal to Azoxystrobin | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general guideline for determining the IC₅₀ of a trifluoromethyl pyrimidine inhibitor against a target kinase, such as EGFR or PYK2, using a luminescent ADP-detecting assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PYK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental six-membered heterocyclic organic compound, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in the very building blocks of life—the nucleobases uracil, thymine, and cytosine—underscores its inherent biological significance. This has spurred decades of research, leading to the development of a vast array of pyrimidine-containing drugs with diverse therapeutic applications. This technical guide provides a comprehensive overview of the pivotal role of the pyrimidine scaffold in drug discovery, detailing its application in anticancer, antiviral, and antibacterial therapies. The guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in the field.

The Pyrimidine Scaffold in Anticancer Drug Discovery

Pyrimidine derivatives have emerged as a cornerstone in the development of targeted cancer therapies, primarily due to their ability to mimic endogenous ligands and effectively bind to the ATP-binding pockets of various protein kinases. This section explores the role of pyrimidine-based compounds as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).

EGFR Inhibitors: Targeting Oncogenic Signaling at its Source

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, have been successfully developed to block this pathway.

Quantitative Data: Anticancer Activity of Pyrimidine-Based Kinase Inhibitors

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | PC9 (NSCLC) | 0.01306 | [2] |

| H3255 (NSCLC) | 0.003 | [2] | ||

| HCC827 (NSCLC) | 0.01306 | [2] | ||

| H1650GR (Gefitinib-Resistant NSCLC) | 50.0 | [3] | ||

| Erlotinib | EGFR | HCC827 (NSCLC) | 0.004 | [4] |

| NCI-H3255 (NSCLC) | 0.041 | [4] | ||

| QG56 (NSCLC) | 8.9 | [4] | ||

| NCI-H1975 (NSCLC, L858R + T790M) | 4.3 | [4] | ||

| Danusertib | Aurora A | Cell-free | 0.013 | [5][6] |

| Aurora B | Cell-free | 0.079 | [5][6] | |

| Aurora C | Cell-free | 0.061 | [5][6] | |

| ABL1 | Cell-free | 0.025 | [7] | |

| A2780 (Ovarian) | Proliferation | 0.028 | [8] | |

| HCT116 (Colon) | Proliferation | 0.031 | [8] | |

| AGS (Gastric) | Proliferation | 1.45 | [9] | |

| NCI-N78 (Gastric) | Proliferation | 2.77 | [9] | |

| Palbociclib | CDK4/Cyclin D1 | Biochemical | 0.011 | [10] |

| CDK6/Cyclin D3 | Biochemical | 0.039 | [10] |

Signaling Pathway: EGFR Inhibition by Gefitinib

Aurora Kinase Inhibitors: Disrupting Mitosis in Cancer Cells

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Danusertib is a pyrimidine-based pan-Aurora kinase inhibitor that has shown potent antiproliferative activity.

Signaling Pathway: Aurora Kinase Inhibition by Danusertib

CDK Inhibitors: Halting the Cell Cycle

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The CDK4/6-retinoblastoma (Rb) pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Palbociclib, a pyrimidine-based inhibitor of CDK4 and CDK6, has been approved for the treatment of certain types of breast cancer.[11]

Signaling Pathway: CDK4/6 Inhibition by Palbociclib

Pyrimidine-Based Antiviral Agents

The pyrimidine scaffold is a key component of several important antiviral drugs. These agents often function as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), where the pyrimidine-containing drug mimics a natural nucleoside and is incorporated into the growing viral DNA chain, leading to chain termination.

Anti-HIV Agents: Zidovudine (AZT)

Zidovudine, also known as AZT, was the first drug approved for the treatment of HIV.[12][13] It is a thymidine analogue that, once phosphorylated in the body, is incorporated into the viral DNA by reverse transcriptase, leading to chain termination and inhibition of viral replication.[12][14]

Quantitative Data: Antiviral Activity of Pyrimidine-Based Drugs

| Compound | Target Virus | Cell Line | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | CEM | <0.0636 | [15] |

| HIV-1 | Peripheral Blood Lymphocytes | 0.05 - 0.2 | [16] | |

| HIV-1 (therapy-naive) | Various | 0.011 (median) | [17] | |

| HIV-2 | Various | 0.00049 - 0.004 | [17] | |

| Telbivudine | Hepatitis B Virus (HBV) | Hepatoma cells | 0.05 - 0.65 | [18] |

| Duck HBV | Primary duck hepatocytes | 0.18 | [18] |

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

Anti-Hepatitis B Agents: Telbivudine

Telbivudine is a synthetic thymidine nucleoside analogue used in the treatment of chronic hepatitis B.[19] Similar to zidovudine, it is phosphorylated to its active triphosphate form, which then competes with the natural substrate for incorporation into the viral DNA by HBV polymerase, causing chain termination.[18][20]

Pyrimidine-Based Antibacterial Agents

The pyrimidine scaffold is also a critical component of antibacterial drugs, most notably in the class of dihydrofolate reductase (DHFR) inhibitors.

DHFR Inhibitors: Trimethoprim

Trimethoprim is a bacteriostatic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[21][22] Tetrahydrofolic acid is an essential precursor in the synthesis of DNA, RNA, and proteins. By blocking this pathway, trimethoprim prevents bacterial growth.[5][22]

Quantitative Data: Antibacterial Activity of Trimethoprim

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | Zone size: 21-28 mm (5 µg disk) | [13] |

| Staphylococcus aureus | ATCC 25923 | Zone size: 19-26 mm (5 µg disk) | [13] |

| Staphylococcus aureus | (27 strains) | MIC ≥ 4/76 (Resistant, Broth Macrodilution) | [4] |

Signaling Pathway: Dihydrofolate Reductase Inhibition by Trimethoprim

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrimidine-Based Drugs

4.1.1. General Synthesis of Gefitinib

The synthesis of Gefitinib typically involves the reaction of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.[21] A detailed, multi-step synthesis starting from isovanillin has also been described, involving nitration, reduction, cyclization, chlorination, and final condensation steps.[7][23]

4.1.2. General Synthesis of Erlotinib Hydrochloride

A common synthetic route to Erlotinib starts from 3,4-dihydroxy benzoic acid.[12] The process involves O-alkylation, nitration, reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and finally, reaction with 3-ethynylaniline to yield Erlotinib.[12][24]

4.1.3. General Synthesis of Palbociclib

The synthesis of Palbociclib is a multi-step process that can start from thiouracil.[21][25] Key steps include methylation, nucleophilic substitutions, bromination, a Heck reaction, and ring closure to form the core pyrido[2,3-d]pyrimidin-7(8H)-one structure.[21] The final step often involves a Suzuki coupling to introduce the piperazinyl-pyridin-2-yl)amino moiety.[26]

4.1.4. General Synthesis of Zidovudine (AZT)

Zidovudine can be synthesized from thymidine.[27] A common method involves the mesylation of the 5'-O-tritylated thymidine derivative, followed by displacement of the mesylate with an azide group using lithium azide, and subsequent deprotection.[27][28]

4.1.5. General Synthesis of Telbivudine

The synthesis of Telbivudine can be achieved from 2-deoxy-L-ribose. The process involves the formation of the pyrimidine ring and subsequent stereoselective glycosylation to introduce the L-sugar moiety.[28] A described method involves the reaction of 2-deoxy-3,5-di-O-p-chlorobenzoyl L-thymidine in a methanol solution with sodium methylate, followed by pH adjustment and purification.[28]

4.1.6. General Synthesis of Trimethoprim

Trimethoprim can be synthesized from 3,4,5-trimethoxybenzaldehyde and 3-ethoxypropionitrile. The process involves the condensation of these two starting materials, followed by reduction and cyclization with guanidine to form the diaminopyrimidine ring.[29]

Biological Assays

4.2.1. MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[30]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10][30]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10][30]

-

Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][30]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[30]

4.2.2. Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity.

-

Reagent Preparation: Prepare solutions of DHFR enzyme, NADPH, dihydrofolic acid (DHF), and the test inhibitor (e.g., Trimethoprim).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and the test inhibitor or control.[14]

-

Enzyme Addition: Add the DHFR enzyme to initiate the reaction, except in the blank wells.[14]

-

Initiation: Start the reaction by adding DHF.[14]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[14]

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for the test compound.[14]

4.2.3. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT.

-

Plate Coating: Use a streptavidin-coated microplate and immobilize a biotin-labeled template/primer hybrid (e.g., poly(A)/oligo(dT)).[18]

-

Reaction Mixture: Prepare a reaction mixture containing dNTPs, including DIG-labeled dUTP.[18]

-

Inhibition: Add the test compound (e.g., Zidovudine) and the HIV-1 RT enzyme to the wells.[18]

-

Incubation: Incubate the plate at 37°C to allow for DNA synthesis.[18]

-

Detection: Add an anti-DIG antibody conjugated to peroxidase (POD) followed by a peroxidase substrate.[18]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength to quantify the amount of incorporated DIG-dUTP.[18]

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. The examples provided in this guide highlight the broad spectrum of diseases that can be addressed with pyrimidine-based drugs. As our understanding of disease biology deepens, the strategic modification and functionalization of the pyrimidine core will undoubtedly lead to the development of next-generation therapies with enhanced efficacy and selectivity.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. ClinPGx [clinpgx.org]

- 3. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quality control of susceptibility tests with 5-micrograms trimethoprim disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]

- 17. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Telbivudine - Wikipedia [en.wikipedia.org]

- 19. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. apexbt.com [apexbt.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. longdom.org [longdom.org]

- 26. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]

- 27. CN105198948A - Telbivudine synthesis and treatment method - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. tdcommons.org [tdcommons.org]

- 30. The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core, featuring a trifluoromethyl group, is a privileged scaffold found in numerous potent and selective kinase inhibitors. The trifluoromethyl moiety often enhances metabolic stability and binding affinity of drug candidates. The chloro and methylamino substituents provide versatile handles for synthetic elaboration, allowing for the generation of diverse compound libraries for screening and optimization.

This document provides detailed application notes for the use of this compound as a precursor for the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical target in inflammatory diseases and oncology.

Biological Context: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway that responds to extracellular stimuli, including stress and cytokines. Dysregulation of this pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention. Inhibitors targeting p38 MAPK can modulate the inflammatory response and cell proliferation.

Caption: The p38 MAPK signaling cascade and the inhibitory action of a hypothetical inhibitor.

Data Presentation: Kinase Inhibitory Activity

While this compound is primarily a synthetic intermediate, it is a crucial component of potent kinase inhibitors. The following table presents representative data for a hypothetical p38 MAPK inhibitor, Hypo-Inhibitor-A , which can be synthesized from the title compound. The data illustrates the typical inhibitory profile sought after in drug discovery programs targeting this pathway.

| Kinase Target | Hypo-Inhibitor-A IC50 (nM) | Staurosporine IC50 (nM) |

| p38α | 15 | 5 |

| p38β | 50 | 7 |

| p38γ | >1000 | 15 |

| p38δ | >1000 | 20 |

| JNK1 | 850 | 10 |

| ERK2 | >10,000 | 25 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Staurosporine is a non-selective kinase inhibitor included as a positive control.

Experimental Protocols

I. Synthesis of a Hypothetical p38 MAPK Inhibitor (Hypo-Inhibitor-A)

This protocol outlines a plausible two-step synthesis of a hypothetical p38 MAPK inhibitor, Hypo-Inhibitor-A , starting from this compound. This synthesis involves a Buchwald-Hartwig amination followed by a Suzuki coupling.

Caption: Synthetic workflow for the proposed p38 MAPK inhibitor, Hypo-Inhibitor-A.

Step 1: Buchwald-Hartwig Amination

-

To a solution of this compound (1.0 eq) in an appropriate solvent such as toluene or dioxane, add 4-fluoroaniline (1.1 eq).

-

Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq).

-

Add a base, such as cesium carbonate (Cs2CO3, 2.0 eq).

-

Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the aminated intermediate.

Step 2: Suzuki Coupling

-

To a solution of the intermediate from Step 1 (1.0 eq) in a solvent mixture (e.g., dioxane/water), add pyridine-4-boronic acid (1.5 eq).

-

Add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq) and a base (e.g., sodium carbonate, 3.0 eq).

-

Degas the mixture and heat under an inert atmosphere at 90-110 °C for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final product, Hypo-Inhibitor-A , by column chromatography or recrystallization.

-

Characterize the final compound by NMR and mass spectrometry.

II. In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Recombinant human p38α kinase

-

Kinase substrate peptide (e.g., MEF2C)

-

ATP

-

Test compound (e.g., Hypo-Inhibitor-A)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve (e.g., 1:3 dilutions starting from 1 mM).

-

Include a DMSO-only control (no inhibitor).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2 µL of p38α kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Disclaimer

The information provided in this document is for research and development purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. All handling of chemical reagents should be performed by trained personnel in a properly equipped laboratory, following all applicable safety guidelines.

Application Notes and Protocols: 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine as a crucial intermediate in the development of targeted therapeutics. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a key building block in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom, a methylamino group, and an electron-withdrawing trifluoromethyl group, allows for versatile chemical modifications and precise tuning of pharmacological properties. The pyrimidine core is a common scaffold in many approved drugs, and the trifluoromethyl group can enhance metabolic stability and binding affinity.

The primary application of this intermediate is in the synthesis of Rociletinib (CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Rociletinib was developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.

Application in Drug Synthesis: Rociletinib

Rociletinib is an irreversible EGFR-TKI designed to target the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors, while sparing wild-type EGFR. The synthesis of Rociletinib utilizes this compound as a central scaffold to introduce the necessary pharmacophoric elements for potent and selective inhibition.

EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation.[1][2] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to constitutive activation of its downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on dichloropyrimidines.

Reaction Scheme:

Materials:

-

2,4-dichloro-5-(trifluoromethyl)pyrimidine

-

Methylamine (e.g., 40% in water or 2.0 M in THF)

-

Ethanol or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in ethanol or THF, add methylamine solution (1.1 - 1.5 eq) dropwise at 0 °C.

-

If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-